molecular formula C19H20ClNO5S B2544801 Ethyl 5-acetyl-2-(2-(4-chloro-3-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate CAS No. 692263-66-4

Ethyl 5-acetyl-2-(2-(4-chloro-3-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2544801
CAS No.: 692263-66-4
M. Wt: 409.88
InChI Key: AOVHZNDHSUSAIF-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative featuring:

  • 5-Acetyl group: Enhances electron-withdrawing properties and influences molecular reactivity.
  • 2-(2-(4-Chloro-3-methylphenoxy)acetamido): A phenoxyacetamido substituent with a chloro and methyl group on the aromatic ring, contributing to steric bulk and lipophilicity.
  • 4-Methyl group: Modifies steric and electronic effects on the thiophene core.
  • Ethyl ester at position 3: Affects solubility and metabolic stability.

Thiophene derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S/c1-5-25-19(24)16-11(3)17(12(4)22)27-18(16)21-15(23)9-26-13-6-7-14(20)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVHZNDHSUSAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-acetyl-2-(2-(4-chloro-3-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C24H30ClN3O4
Molecular Weight : 460.0 g/mol
IUPAC Name : this compound

The compound features a thiophene ring substituted with an acetamido group and a chloro-methylphenoxy moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Intermediate Compounds :
    • The synthesis begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol.
    • This intermediate is then reacted with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid.
    • Following this, the acyl chloride is formed by reacting the acid with thionyl chloride.
  • Formation of the Final Product :
    • The acyl chloride undergoes reaction with ethyl 5-acetyl-4-methylthiophene-3-carboxylate to yield the final compound through an acetamido substitution reaction.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to reduced proliferation rates.
  • Modulation of Apoptotic Pathways : It activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It potentially binds to various receptors, modulating signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Study :
    • In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural features, molecular formulas, and molecular weights of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences
Target Compound : Ethyl 5-acetyl-2-(2-(4-chloro-3-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate 2: 4-Cl-3-Me-phenoxyacetamido; 5: Acetyl; 4: Me Likely C₉H₂₀ClNO₅S* ~453.9* Unique 4-Cl-3-Me-phenoxy group
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate (ChemDiv ID 1683-0504) 2: 4-Cl-phenoxyacetamido; 5: Acetyl; 4: Me C₁₈H₁₈ClNO₅S 408.86 Lacks methyl on phenoxy ring
Ethyl 5-acetyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate 2: 4-Br-phenoxyacetamido; 5: Acetyl; 4: Me C₁₈H₁₈BrNO₅S 440.31 Bromine substitution (vs. Cl)
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2) 2: 2-Cl-benzamido; 4: Ph; 5: Acetyl C₂₃H₁₉ClN₂O₄S 463.93 Benzamido group; phenyl at position 4
Ethyl 5-Acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate (CAS 306731-53-3) 2: 2-Cl-acetamido; 5: Acetyl; 4: Me C₁₂H₁₄ClNO₄S 303.76 Simpler chloroacetamido substituent
Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate (CAS 747411-57-0) 2: 3-Cl-quinoxalinylamino; 5: Acetyl; 4: Me C₁₈H₁₅ClN₄O₃S 414.85 Quinoxaline substituent

*Estimated based on structural similarity to ChemDiv 1683-0504 .

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Lipophilicity (logP): The target compound’s 4-chloro-3-methylphenoxy group increases lipophilicity compared to the 4-chlorophenoxy analog (ChemDiv 1683-0504) due to the additional methyl group .
  • Steric Effects: The 3-methyl group on the phenoxy ring (target compound) introduces steric hindrance, which may affect interactions with flat binding pockets compared to the 4-chlorophenoxy analog . The phenyl group at position 4 () adds significant bulk, likely reducing solubility and altering metabolic pathways .

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